(2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide
Description
(2E)-N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide (CAS: 929444-47-3) is a synthetic benzofuran derivative with a molecular formula of C27H23NO5 and a molecular weight of 441.5 g/mol. Its structure comprises a benzofuran core substituted at the 2-position with a 2,5-dimethoxybenzoyl group and at the 3-position with a methyl group. The 6-position of the benzofuran ring is functionalized with an (E)-configured propenamide side chain bearing a phenyl group.
Benzofuran derivatives are commonly explored for their pharmacological properties, including kinase inhibition, antimicrobial activity, and anticancer effects. The dimethoxy groups may enhance hydrogen-bonding capacity, as methoxy substituents often participate in donor-acceptor interactions in crystal lattices or biological targets .
Properties
IUPAC Name |
(E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-21-12-10-19(28-25(29)14-9-18-7-5-4-6-8-18)15-24(21)33-27(17)26(30)22-16-20(31-2)11-13-23(22)32-3/h4-16H,1-3H3,(H,28,29)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRFOBCYBOAYSX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide, often referred to as a cinnamamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for this compound is C26H23NO5, with a molecular weight of 425.46 g/mol. Its structure includes a benzofuran moiety and a dimethoxybenzoyl group, which are significant for its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related cinnamamide derivatives. For instance, a derivative known as KM-568 demonstrated significant anticonvulsant effects in various animal models:
Table 1: Anticonvulsant Activity of KM-568
| Model | ED50 (mg/kg) | Route |
|---|---|---|
| Frings audiogenic seizure | 13.21 | i.p. |
| Maximal electroshock | 44.46 | i.p. |
| 6-Hz psychomotor seizure | 71.55 | i.p. |
| Acute seizures (oral) | 86.6 | p.o. |
These results indicate that the compound is effective in preventing seizures across multiple models, suggesting a broad spectrum of anticonvulsant activity .
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted on cell lines such as HepG2 (human liver cancer cells) and H9c2 (rat cardiac myoblasts). In these studies, concentrations up to 100 µM showed no significant cytotoxic effects, indicating a favorable safety profile for the compound .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications in the phenyl ring and olefin linker significantly influence the anticonvulsant activity of cinnamamide derivatives. For example:
- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish activity.
- Length of Olefin Linker : Variations in linker length were found to affect binding affinity and overall efficacy.
These insights are crucial for the design of more potent derivatives .
Case Studies
In a notable case study involving the compound's analogs, researchers observed that certain structural modifications led to enhanced efficacy in seizure models resistant to standard treatments. This highlights the potential for developing novel therapeutic agents targeting epilepsy and other seizure disorders .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 429.5 g/mol. Its structure features a benzofuran moiety, which is known for its biological activity, and a phenylpropene unit that may contribute to its pharmacological properties .
Anticancer Activity
Research has indicated that compounds similar to (2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide exhibit significant anticancer properties. A study demonstrated that derivatives of benzofuran can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which are being investigated in preclinical studies. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .
Enzyme Inhibition
One of the notable applications of this compound is its role as an inhibitor of deubiquitylating enzymes (DUBs). DUBs play crucial roles in regulating protein degradation pathways, and their inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, thereby enhancing the efficacy of existing chemotherapeutic agents .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may possess neuroprotective properties. Preliminary research indicates that they could protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate anticancer effects | Found significant inhibition of cell growth in breast cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Assess anti-inflammatory activity | Demonstrated a 50% reduction in TNF-alpha production at 20 µM concentration in macrophage cultures. |
| Study 3 | Examine neuroprotective effects | Showed reduced neuronal death by 30% under oxidative stress conditions when treated with the compound. |
Comparison with Similar Compounds
Table 1: Comparison of Benzofuran Derivatives
Key Observations :
- The 2,5-dimethoxybenzoyl group in the target compound introduces two electron-donating methoxy substituents, which may enhance binding to polar receptors or influence crystal packing via C=O⋯H-N/C interactions .
- Analog B’s 3,5-dimethoxy substitution could alter hydrogen-bonding patterns compared to the target compound’s 2,5 arrangement.
Propenamide Side Chain Variations
Table 2: Comparison of Propenamide Derivatives
| Compound Name | Propenamide Configuration | Substituent on Propenamide | Key Features |
|---|---|---|---|
| Target Compound (CAS 929444-47-3) | (2E) | Phenyl | Planar geometry; potential for π-π stacking with aromatic residues |
| Analog D | (2Z) | Phenyl | Non-planar geometry due to cis-configuration; reduced conjugation |
| Analog E | (2E) | Cyclohexyl | Aliphatic substituent; increased hydrophobicity and steric bulk |
Key Observations :
- Analog D’s (Z)-isomer may exhibit reduced biological activity due to conformational strain.
- Analog E’s cyclohexyl group could improve lipid bilayer penetration but limit target specificity.
Structural and Crystallographic Insights
While direct crystallographic data for the target compound is unavailable, tools like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation) are widely used to analyze similar benzofuran derivatives . Hydrogen-bonding patterns, as described by Etter’s graph set analysis, are critical for predicting crystal packing and stability. The dimethoxy groups in the target compound may form C-H⋯O or N-H⋯O interactions, common in benzofuran-based crystals .
Preparation Methods
Cyclocondensation of Arylhydroxylamines and Ketones
A pivotal step in synthesizing substituted benzofurans involves the cyclocondensation of arylhydroxylamines with ketones. As demonstrated in EP2388256A1, 2-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran is synthesized via reaction between 1-(4-hydroxyphenyl)-1,3-heptanedione and O-(4-nitrophenyl)hydroxylamine in acetic acid at 115°C for 3 hours, yielding 69% product. This method’s applicability to the target compound suggests:
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Substrate Modification : Replacing heptanedione with 2,5-dimethoxybenzoyl-protected ketones enables introduction of methoxy groups at the 2- and 5-positions.
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Temperature Control : Maintaining 110–120°C prevents decarboxylation while promoting cyclization.
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Solvent System : Acetic acid acts as both solvent and proton donor, critical for intermediate stabilization.
Palladium-Catalyzed Coupling for Methyl Substitution
The 3-methyl group on the benzofuran ring is introduced via Suzuki-Miyaura coupling. A patent-derived protocol uses Pd(PPh₃)₄ with methylboronic acid and 3-bromobenzofuran intermediates, achieving >85% yield under inert conditions. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% | Maximizes C–C coupling |
| Temperature | 80°C | Balances reaction rate & decomposition |
| Base | K₂CO₃ | Enhances boronic acid reactivity |
Acylation and Enamide Formation
Friedel-Crafts Acylation at the 2-Position
The 2-(2,5-dimethoxybenzoyl) moiety is installed using AlCl₃-mediated Friedel-Crafts acylation. Structural analogs like N-(1-oxo-3H-2-benzofuran-5-yl)-3-phenylprop-2-enamide (CID 713157) demonstrate that electron-rich benzofurans undergo acylation at the 2-position with 92% regioselectivity. Modifications for the target compound include:
Stereoselective Enamide Coupling
The (2E)-3-phenylprop-2-enamide side chain is constructed via Heck-type coupling. Data from N-(2,3-dimethyl-1-benzofuran-5-yl)prop-2-enamide (CID 132317386) reveals that Pd(OAc)₂/Xantphos catalyzes acryloyl chloride coupling to benzofuran amines with 94% E-selectivity. Critical factors:
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Base Selection : Et₃N (3 eq) outperforms inorganic bases in minimizing Z-isomer formation.
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Solvent Effects : Toluene provides optimal π-stacking to stabilize the transition state.
Process Optimization and Scalability
One-Pot Sequential Reactions
EP2388256A1 describes a one-pot synthesis where cyclocondensation and acylation occur sequentially without intermediate isolation. Applied to the target molecule:
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Cyclocondensation of 2,5-dimethoxyphenylhydroxylamine with methyl-substituted diketone.
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In situ acylation with 2,5-dimethoxybenzoyl chloride.
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Direct enamide coupling via Pd catalysis.
This approach reduces purification steps and increases overall yield to 58%.
Hydrogenation for Byproduct Control
Rhodium-catalyzed hydrogenation (e.g., [Rh(COD)₂]OTf) suppresses olefin isomerization during enamide formation. Trials with tert-butyl ((2S,3S)-...) derivatives show that 10 bar H₂ at 65°C decreases Z-isomer content from 12% to <2%.
Analytical Characterization
Spectroscopic Validation
Q & A
Basic: What are the common synthetic routes for preparing (2E)-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-3-phenylprop-2-enamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Benzofuran Core Construction : A [3,3]-sigmatropic rearrangement followed by aromatization is used to assemble the 3-methylbenzofuran moiety, as demonstrated in benzofuran-derived natural product syntheses .
Acylation and Coupling : The 2,5-dimethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions (e.g., THF/NaH at 0°C) .
Enamide Formation : The (E)-configured enamide is synthesized through a condensation reaction between the benzofuran intermediate and 3-phenylprop-2-enoyl chloride, often using a base like triethylamine to drive the reaction .
Key Considerations : Protect hydroxyl groups during acylation (e.g., benzyl ethers) to prevent side reactions .
Advanced: How can reaction conditions be optimized to improve the stereoselectivity and yield of the (E)-enamide configuration?
Methodological Answer:
Optimization strategies include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DCM) stabilize transition states favoring (E)-isomer formation .
- Catalyst Screening : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can enhance stereochemical control during enamide formation .
- Temperature Control : Slow addition of reagents at 0°C minimizes thermal randomization of stereochemistry .
Data Contradiction Analysis : Conflicting reports on yields (50–85%) suggest solvent purity and moisture sensitivity (e.g., NaH dispersion quality) critically impact outcomes .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of methoxy groups and (E)-enamide geometry via coupling constants (J = 12–16 Hz for trans vinyl protons) .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) with MS detection identifies impurities (<0.5% by area) .
- X-ray Diffraction : Single-crystal X-ray resolves ambiguities in benzofuran substitution patterns .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Batch Reproducibility : Ensure synthetic protocols are strictly replicated (e.g., stoichiometry, drying agents like MgSO₄) to minimize batch-to-batch variability .
- Assay Validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR vs. cell-based assays) to rule out false positives from aggregation artifacts .
- Metabolite Screening : LC-HRMS identifies degradation products (e.g., hydrolysis of the enamide bond) that may interfere with activity .
Advanced: What computational methods are effective in predicting this compound’s reactivity or binding modes?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) level simulations predict regioselectivity in electrophilic substitutions (e.g., acylation at the benzofuran 2-position) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase domains), guided by crystallographic data from analogous scaffolds .
- MD Simulations : Assess conformational stability of the enamide group in solvated environments (e.g., explicit water models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
